molecular formula C16H25BrN2O2S B11558608 N'-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B11558608
M. Wt: 389.4 g/mol
InChI Key: JNFDRLKYMIGGET-NBVRZTHBSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a bromophenyl group attached to a methylidene moiety, which is further connected to a nonane-1-sulfonohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide typically involves a condensation reaction between 4-bromobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonohydrazide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its specific combination of a bromophenyl group and a nonane-1-sulfonohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H25BrN2O2S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H25BrN2O2S/c1-2-3-4-5-6-7-8-13-22(20,21)19-18-14-15-9-11-16(17)12-10-15/h9-12,14,19H,2-8,13H2,1H3/b18-14+

InChI Key

JNFDRLKYMIGGET-NBVRZTHBSA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)Br

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)Br

Origin of Product

United States

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